(1-(Aza(4-ethoxyphenyl)methylene)inden-3-yl)(4-ethoxyphenyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aza(4-ethoxyphenyl)methylene)inden-3-yl)(4-ethoxyphenyl)amine hydrochloride (1-(AZA-4EPM)IPA-HCl) is an organic compound that is used in scientific research, including in the field of drug discovery. It is a derivative of inden-3-yl and is a small molecule that contains an aza-4-ethoxyphenylmethylene group. 1-(AZA-4EPM)IPA-HCl is a white solid that is insoluble in water and has a melting point of about 120°C.
Mechanism of Action
Target of action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . These compounds are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of action
Given the wide range of biological activities of indole derivatives, it can be expected that this compound may have diverse effects at the molecular and cellular level .
Advantages and Limitations for Lab Experiments
1-(AZA-4EPM)IPA-HCl has several advantages when used in laboratory experiments. For example, it is relatively easy to synthesize, and it is relatively stable when stored. Additionally, it is soluble in organic solvents, which makes it easy to dissolve in aqueous solutions. However, there are some limitations when using 1-(AZA-4EPM)IPA-HCl in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to dissolve in aqueous solutions. Additionally, it is relatively expensive compared to other compounds used in laboratory experiments.
Future Directions
1-(AZA-4EPM)IPA-HCl has a wide range of potential applications in scientific research, and there are a number of future directions for further study. These include the development of more effective agonists and antagonists of GPCRs, the development of new therapeutic agents, and the investigation of the effects of 1-(AZA-4EPM)IPA-HCl on other cellular processes, such as signal transduction pathways. Additionally, further studies could be conducted to investigate the effects of 1-(AZA-4EPM)IPA-HCl on gene expression and to identify potential drug targets. Finally, further studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of 1-(AZA-4EPM)IPA-HCl.
Synthesis Methods
1-(AZA-4EPM)IPA-HCl can be synthesized using a two-step method. The first step involves the reaction of 4-ethoxyphenylmagnesium bromide with 1-methyl-3-indenyl bromide, which produces 1-(aza(4-ethoxyphenyl)methylene)inden-3-yl bromide. The second step involves the reaction of this product with hydrochloric acid, which yields 1-(AZA-4EPM)IPA-HCl.
Scientific Research Applications
1-(AZA-4EPM)IPA-HCl is used in scientific research, particularly in the field of drug discovery. It has been used in studies to investigate the effects of different compounds on various cellular processes, such as cell proliferation, apoptosis, and gene expression. Additionally, it has been used to study the mechanism of action of drugs, to identify potential drug targets, and to screen for new therapeutic agents.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(4-ethoxyphenyl)iminoinden-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2.ClH/c1-3-28-20-13-9-18(10-14-20)26-24-17-25(23-8-6-5-7-22(23)24)27-19-11-15-21(16-12-19)29-4-2;/h5-17,26H,3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTNHUKHOZUKHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=CC=C(C=C3)OCC)C4=CC=CC=C42.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Aza(4-ethoxyphenyl)methylene)inden-3-yl)(4-ethoxyphenyl)amine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.